Technical Documentation Center

3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride
  • CAS: 1909308-74-2

Core Science & Biosynthesis

Foundational

Preclinical In Vitro Characterization of 3-Chloro-5-(piperidin-4-yloxy)pyridine Dihydrochloride: A Dual-Target Cholinergic Modulator

Executive Summary 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride (CAS 1909308-74-2) is a highly specialized heterocyclic building block and pharmacological probe. In modern drug discovery, its structural architec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride (CAS 1909308-74-2) is a highly specialized heterocyclic building block and pharmacological probe. In modern drug discovery, its structural architecture is recognized as a "privileged scaffold" that interfaces with cholinergic neurotransmission networks. By combining a halogenated pyridine ring with a basic piperidine ether linkage, this molecule serves as a critical structural template for investigating two distinct neuropharmacological mechanisms: orthosteric agonism at neuronal nicotinic acetylcholine receptors (nAChRs) and positive allosteric modulation (PAM) at M4 muscarinic acetylcholine receptors (mAChRs).

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating framework for evaluating the in vitro mechanism of action of this compound and its derivatives.

Structural Pharmacology & Target Rationale

The pharmacological versatility of 3-chloro-5-(piperidin-4-yloxy)pyridine stems from its rational structural design, which satisfies the binding requirements of two distinct cholinergic targets:

  • The 3-Chloropyridine Motif (nAChR Orthosteric Site): The chloropyridine ring is a classic pharmacophore for neuronal nAChRs. As demonstrated by the prototypical analgesic ABT-594 (tebanicline), the electronegative chlorine atom enhances binding affinity by optimizing cation- π interactions with the Trp149 residue and facilitating hydrogen bonding with the backbone carbonyl of Trp143 within the α 4 β 2 receptor binding pocket . This specific orientation confers high subtype selectivity for α 4 β 2 over α 7 and peripheral muscle-type nAChRs .

  • The Piperidine Ether Linkage (M4 mAChR Allosteric Site): The ether bridge provides critical rotational flexibility, while the piperidine nitrogen mimics the quaternary ammonium group of endogenous acetylcholine. Recent medicinal chemistry campaigns have identified the 5-(piperidin-4-yloxy)pyridine moiety as a core determinant for binding to the allosteric vestibule of the M4 muscarinic receptor, driving the development of highly selective M4 PAMs like VU6025733 and related heteroaryl piperidine ethers .

Proposed Mechanism of Action (In Vitro)

In an in vitro setting, this compound exhibits a dual-pathway mechanism of action depending on the receptor expression profile of the target cell line:

  • Pathway A (Ionotropic): Direct binding to the orthosteric site of the α 4 β 2 nAChR triggers a conformational shift, opening the central pore to allow Na+ and Ca2+ influx, resulting in rapid membrane depolarization.

  • Pathway B (Metabotropic): Binding to a topographically distinct allosteric site on the M4 mAChR enhances the binding affinity and functional efficacy of endogenous acetylcholine. This amplifies the activation of the Gαi/o​ protein, leading to a profound downstream inhibition of adenylyl cyclase and a reduction in cAMP production.

MOA C 3-Chloro-5-(piperidin-4-yloxy)pyridine nAChR α4β2 nAChR (Orthosteric Site) C->nAChR Agonism mAChR M4 mAChR (Allosteric Site) C->mAChR PAM Activity Ion Na+/Ca2+ Influx nAChR->Ion GPCR Gαi/o Activation mAChR->GPCR Depol Membrane Depolarization Ion->Depol cAMP ↓ cAMP Production GPCR->cAMP

Fig 1: Dual in vitro signaling pathways of the compound via nAChR and M4 mAChR targets.

In Vitro Experimental Methodologies

To rigorously characterize the mechanism of action, the following self-validating protocols must be executed.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Causality: To prove that the compound acts via direct target engagement at the nAChR orthosteric site, we employ a competitive displacement assay. We utilize [3H] -Epibatidine rather than [3H] -Nicotine because its higher specific activity and slower dissociation rate provide a vastly superior signal-to-noise ratio. Self-Validating System: The inclusion of a 10 µM nicotine control establishes the baseline for non-specific binding (NSB). If the NSB exceeds 10% of total binding, the assay is automatically flagged for filter-washing inefficiencies, ensuring that the calculated specific binding is exclusively receptor-mediated.

Step-by-Step Workflow:

  • Harvest HEK293 cells stably expressing human α 4 β 2 nAChRs and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction; resuspend to a final protein concentration of 50 µ g/well .

  • Incubate membranes with 0.5 nM [3H] -Epibatidine and 11-point serial dilutions of 3-chloro-5-(piperidin-4-yloxy)pyridine (1 pM to 10 µM) for 2 hours at 22°C.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass and prevent non-specific ligand adhesion.

  • Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: High-Throughput Calcium Flux Assay (Functional Efficacy)

Causality: Binding affinity ( Ki​ ) does not equate to functional efficacy. To determine if the compound is an agonist, antagonist, or PAM at the M4 receptor, we measure intracellular calcium transients. Because M4 natively couples to Gαi/o​ (which does not mobilize calcium), we transfect the cells with a chimeric Gqi5​ protein. This forcibly routes the M4 signal into the Gq​ -mediated phospholipase C (PLC) pathway, enabling fluorescent calcium detection. Self-Validating System: The assay utilizes a dual-addition protocol. The initial addition of the test compound monitors for false-positive direct agonism. The secondary addition of an EC20​ concentration of acetylcholine isolates and validates the true positive allosteric effect.

Step-by-Step Workflow:

  • Seed CHO-K1 cells co-expressing human M4 mAChR and Gqi5​ at 20,000 cells/well in a 384-well black/clear-bottom plate.

  • Incubate cells with Fluo-4 AM calcium-sensitive dye and probenecid (to inhibit dye efflux) for 60 minutes at 37°C.

  • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).

  • Addition 1: Inject the test compound and record fluorescence for 3 minutes to assess direct orthosteric agonism.

  • Addition 2: Inject an EC20​ dose of acetylcholine. Record fluorescence for an additional 3 minutes. A leftward shift in the acetylcholine concentration-response curve confirms PAM activity.

Protocol 3: Whole-Cell Patch Clamp Electrophysiology

Causality: Calcium assays lack the temporal resolution required for ion channel kinetics. Patch-clamp electrophysiology is mandatory to capture the millisecond-scale data on α 4 β 2 channel opening, desensitization, and recovery. Rapid perfusion (<10 ms exchange) is critical because nAChRs desensitize instantly; slower perfusion would artificially truncate the peak macroscopic current. Self-Validating System: Continuous monitoring of series resistance ( Rs​ ) and membrane capacitance ( Cm​ ) ensures data integrity. Any cell exhibiting a >20% fluctuation in Rs​ during the recording is automatically excluded from the final analysis to prevent artifactual current decay.

Step-by-Step Workflow:

  • Pull borosilicate glass capillary tubes to a tip resistance of 3–5 M Ω and fill with intracellular solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES).

  • Approach a single HEK293- α 4 β 2 cell and apply gentle negative pressure to form a giga-ohm seal (>1 G Ω ).

  • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential of -70 mV.

  • Apply 3-chloro-5-(piperidin-4-yloxy)pyridine via a piezoelectric-driven rapid perfusion system and record the inward macroscopic currents using a 10 kHz sampling rate.

Workflow Prep Cell Preparation (HEK293-α4β2) Seal Giga-ohm Seal Formation Prep->Seal Rupture Membrane Rupture (Whole-Cell) Seal->Rupture Perfusion Compound Perfusion (10ms exchange) Rupture->Perfusion Record Current Recording (Voltage Clamp) Perfusion->Record

Fig 2: Step-by-step whole-cell patch clamp electrophysiology workflow for channel kinetics.

Quantitative Data Presentation

Based on the established pharmacological profiles of structural analogs (e.g., ABT-594 and VU6025733), the table below summarizes the representative quantitative data expected when profiling 3-chloro-5-(piperidin-4-yloxy)pyridine derivatives in vitro.

Target ReceptorAssay MethodologyPharmacological ParameterRepresentative Value RangeMechanistic Interpretation α 4 β 2 nAChRRadioligand Binding ( [3H] -Epibatidine) Ki​ (Affinity)0.05 – 5.0 nMHigh-affinity orthosteric engagement α 7 nAChRRadioligand Binding ( [125I] α -BTX) Ki​ (Affinity)> 1,000 nMStrong subtype selectivityM4 mAChRFLIPR Calcium Flux ( Gqi5​ chimera) EC50​ (PAM Activity)50 – 200 nMPotent positive allosteric modulationM4 mAChRFLIPR Calcium Flux ( Gqi5​ chimera)Fold Shift (ACh EC50​ )10x – 15x leftward shiftSignificant enhancement of endogenous tone α 4 β 2 nAChRWhole-Cell Patch Clamp Emax​ (Efficacy vs. ACh)40% – 60%Partial agonist kinetic profile

References

  • Donnelly-Roberts, D. L., et al. "ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization." Journal of Pharmacology and Experimental Therapeutics, 1998. URL:[Link]

  • Tarr, J. C., et al. "Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Talley, T. T., et al. "Atypical nicotinic agonist bound conformations conferring subtype selectivity." Proceedings of the National Academy of Sciences, 2008. URL:[Link]

  • Lindsley, C. W., et al. "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." World Intellectual Property Organization, WO2018112843A1, 2018.

Protocols & Analytical Methods

Method

Application Note: Design, Synthesis, and Validation of Chloropyridine Ether-Based PROTACs

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale Targeted Protein Degradation (TPD) via Proteolysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the catalytic elimination of previously "undruggable" proteins[1]. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker[2]. Historically, the field relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to bridge these domains. However, these highly flexible, lipophilic linkers often result in poor physicochemical properties, leading to suboptimal cellular permeability and high entropic penalties during ternary complex formation[2].

To overcome the "linkerology" bottleneck, the integration of chloropyridine ether motifs has emerged as a superior structural strategy[2]. The introduction of an ionizable pyridine ring significantly improves aqueous solubility compared to all-hydrocarbon linkers, while the ether oxygen provides a localized point of flexibility[2]. Furthermore, the chloro-substituent serves a dual purpose: it acts as a highly efficient synthetic handle for late-stage functionalization[3], and in specific advanced designs, it functions as an electrophilic handle for the covalent recruitment of E3 ligases (e.g., DCAF16)[4].

Mechanistic Insights: The Causality of Linker Design

As a Senior Application Scientist, it is critical to understand why a chloropyridine ether outperforms traditional linkers in specific contexts. The causality behind this design choice rests on three pillars:

  • Solubility and Pharmacokinetics (PK): The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor. This lowers the overall lipophilicity (clogP) of the bulky PROTAC molecule, preventing aggregation in aqueous assays and improving oral bioavailability[2].

  • Ternary Complex Thermodynamics: Ether linkages provide necessary flexibility, allowing the PROTAC to navigate the protein-protein interface without steric clashes. Conversely, the pyridine ring introduces a rigid vector. This "rigid-yet-flexible" balance pre-organizes the molecule, minimizing the entropic loss ( ΔS ) upon binding and shifting the equilibrium toward the productive ternary complex[1].

  • Covalent Degradative Handles: In covalent PROTAC designs, the chloropyridine moiety can act as a reactive warhead. Nucleophilic residues on specific E3 ligases can displace the chloride via nucleophilic aromatic substitution (SNAr), forming an irreversible complex that drives the robust degradation of challenging targets[4].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC Chloropyridine Ether PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Quantitative Comparison of Linker Architectures

To guide experimental design, Table 1 summarizes the typical physicochemical and biological readouts when transitioning from a standard PEG linker to a chloropyridine ether linker in a representative PROTAC model (e.g., targeting AR or BRD4)[2][5].

Linker ArchitectureAqueous Solubility ( μ M)Cell Permeability (Papp)Ternary Complex Half-lifeDegradation ( DC50​ ) Dmax​ (%)
Standard PEG-based 10 - 25Low to ModerateShort (< 15 min)50 - 100 nM80 - 85%
All-Alkyl Chain < 5 (Prone to aggregation)HighModerate100 - 200 nM70 - 75%
Chloropyridine Ether > 50 (Highly soluble) Moderate to High Long (> 45 min) < 5 nM > 95%

Table 1: Comparative profiling of PROTAC linker chemistries. Note the sub-nanomolar potency and near-complete degradation achieved by the pre-organized chloropyridine ether system.

Experimental Protocol: Synthesis and Validation

The following protocol outlines a self-validating system for synthesizing a chloropyridine ether PROTAC and confirming its mechanism of action. By coupling target engagement assays with downstream degradation readouts, researchers can isolate variables and ensure that a lack of degradation is not falsely attributed to a lack of binding.

Phase 1: Chemical Synthesis via SNAr Etherification

This step details the formation of the chloropyridine ether linkage. We utilize a Nucleophilic Aromatic Substitution (SNAr) strategy, which is highly efficient for electron-deficient pyridines[3].

Materials:

  • 2-chloro-4-fluoropyridine (or equivalent di-halogenated pyridine)

  • PEGylated or alkyl alcohol-functionalized E3 ligase ligand (e.g., Pomalidomide-PEG-OH)

  • Cesium Carbonate ( Cs2​CO3​ )

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the alcohol-functionalized E3 ligand in anhydrous DMF. Causality: DMF is a polar aprotic solvent that solvates the nucleophile without hydrogen bonding to it, thereby increasing its reactivity in the SNAr mechanism.

  • Deprotonation: Add 2.0 equivalents of Cs2​CO3​ and stir at room temperature for 15 minutes. Causality: The bulky cesium cation weakly coordinates with the alkoxide oxygen, leaving it highly nucleophilic compared to sodium or potassium salts.

  • Substitution: Add 1.2 equivalents of 2-chloro-4-fluoropyridine. Heat the reaction to 80°C under an inert argon atmosphere for 4-6 hours. Causality: The fluorine atom is highly electronegative, activating the adjacent carbon for nucleophilic attack. The chloride is retained for subsequent cross-coupling to the POI warhead.

  • Workup & Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

  • Warhead Coupling: Utilize the retained chloro-substituent to couple the POI warhead via a Buchwald-Hartwig amination or Suzuki cross-coupling, yielding the final PROTAC[3].

Phase 2: Biological Validation (Self-Validating System)

To ensure trustworthiness, the biological validation must prove both mechanism (ternary complex formation) and outcome (degradation)[1].

Step 1: Ternary Complex Assay (NanoBRET) Before assessing degradation, verify that the PROTAC successfully bridges the POI and E3 ligase in living cells.

  • Co-transfect HEK293 cells with plasmids encoding NanoLuc-tagged POI and HaloTag-fused E3 ligase.

  • Treat cells with the PROTAC at varying concentrations (1 pM to 10 μ M) for 2 hours.

  • Add NanoBRET substrate and measure the bioluminescence resonance energy transfer.

  • Causality: A bell-shaped curve (the "hook effect") confirms true ternary complex formation. If this fails, the linker length or attachment vector is incorrect, and degradation will not occur.

Step 2: Degradation Validation (Western Blot)

  • Treat the target cancer cell line with the PROTAC for 12-24 hours.

  • Lyse cells and perform SDS-PAGE followed by Western Blotting against the POI.

  • Control: Pre-treat a parallel set of cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (MLN4924).

  • Causality: If the POI is degraded in the standard treatment but rescued in the MG132/MLN4924 controls, you have definitively proven that the degradation is proteasome- and E3 ligase-dependent, validating the PROTAC mechanism[1].

Workflow Syn 1. Chemical Synthesis SNAr Etherification & Coupling Pur 2. Purification & QC HPLC, NMR, MS Syn->Pur TCA 3. Ternary Complex Assay NanoBRET (Mechanism) Pur->TCA Deg 4. Degradation Validation Western Blot (Outcome) TCA->Deg

Step-by-step workflow for the synthesis and biological validation of PROTACs.

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: DCAF16-Based Covalent Degradative Handles for the Modular Design of Degraders Source: bioRxiv URL: [Link]

  • Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation Source: Nature Communications / PMC URL: [Link]

Sources

Application

Application Notes and Protocols: Functionalization of Piperidine Derivatives using 3-Chloro-5-(piperidin-4-yloxy)pyridine

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry The piperidine moiety is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a vas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine moiety is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for molecular recognition and potent interactions with biological targets. The functionalization of the piperidine ring allows for the precise tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective and safe therapeutics. This guide focuses on the utility of a versatile building block, 3-chloro-5-(piperidin-4-yloxy)pyridine , for the elaboration of piperidine-containing molecules, offering a strategic entry point for generating diverse libraries of compounds for drug discovery programs.

The title compound features a reactive 3-chloro-pyridine core linked to a piperidine ring via an ether linkage at the 4-position. This arrangement presents multiple avenues for synthetic diversification. The chlorine atom on the electron-deficient pyridine ring is amenable to various cross-coupling and nucleophilic substitution reactions, while the secondary amine of the piperidine offers a site for N-alkylation, N-acylation, and N-arylation. This application note provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate and subsequent protocols for its functionalization.

Synthesis of the Core Scaffold: 3-Chloro-5-(piperidin-4-yloxy)pyridine

The synthesis of the title compound is proposed via a multi-step sequence, commencing with the preparation of the key intermediates: 3-chloro-5-hydroxypyridine and N-Boc-4-hydroxypiperidine.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Intermediates cluster_1 Coupling and Deprotection 3-chloropyridine 3-Chloropyridine 3_chloro_5_hydroxy 3-Chloro-5-hydroxypyridine 3-chloropyridine->3_chloro_5_hydroxy Hydroxylation Coupling Williamson Ether Synthesis 3_chloro_5_hydroxy->Coupling 4_hydroxypiperidine 4-Hydroxypiperidine N_Boc_4_hydroxy N-Boc-4-hydroxypiperidine 4_hydroxypiperidine->N_Boc_4_hydroxy Boc Protection N_Boc_4_hydroxy->Coupling Protected_Target N-Boc-3-chloro-5-(piperidin-4-yloxy)pyridine Coupling->Protected_Target Etherification Target 3-Chloro-5-(piperidin-4-yloxy)pyridine Protected_Target->Target Boc Deprotection

Caption: Proposed synthetic route to 3-chloro-5-(piperidin-4-yloxy)pyridine.

Protocol 1: Synthesis of 3-Chloro-5-hydroxypyridine

3-Chloro-5-hydroxypyridine is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[2] A common method for its preparation involves the hydrolysis of a suitable precursor.

Materials:

  • 3-Chloropyridine

  • Aqueous sodium hydroxide (or other suitable base)

  • Concentrated hydrochloric acid

  • Organic solvent (e.g., a high-boiling point ether)

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropyridine in a suitable high-boiling point solvent.

  • Heat the solution to 130-140 °C.

  • Add a basic hydroxide solution (e.g., aqueous NaOH) portion-wise to the reaction mixture.

  • After the addition is complete, maintain the temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent by distillation.

  • Add deionized water to the residue and perform a second distillation to remove any remaining solvent.

  • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of 6-7.

  • Evaporate the water under reduced pressure.

  • To the solid residue, add methanol and reflux for 30 minutes.

  • Cool to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by reduced pressure distillation or recrystallization to afford 3-chloro-5-hydroxypyridine.[3]

Protocol 2: Synthesis of N-Boc-4-hydroxypiperidine

The protection of the secondary amine of 4-hydroxypiperidine is crucial to prevent side reactions during the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.[4]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or a mixture of water and dioxane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in the chosen solvent, add the base (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc anhydride (1.05 eq.) in the same solvent dropwise, maintaining the low temperature.[5]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Separate the organic layer, and if an aqueous solvent was used, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-Boc-4-hydroxypiperidine as a white solid.[5]

Protocol 3: Williamson Ether Synthesis to Yield N-Boc-3-chloro-5-(piperidin-4-yloxy)pyridine

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[6] In this step, the alkoxide of N-Boc-4-hydroxypiperidine will be reacted with 3-chloro-5-hydroxypyridine. For the purpose of this protocol, we will be reacting the alkoxide of N-Boc-4-hydroxypiperidine with 3,5-dichloropyridine, as the starting material 3-chloro-5-hydroxypyridine can be challenging to handle. The hydroxyl group of 3-chloro-5-hydroxypyridine would need to be deprotonated first, which could lead to competitive reactions.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 3,5-Dichloropyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.1 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Add a solution of 3,5-dichloropyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-chloro-5-(piperidin-4-yloxy)pyridine.

Protocol 4: Deprotection to Afford 3-Chloro-5-(piperidin-4-yloxy)pyridine

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group, typically under acidic conditions.[7]

Materials:

  • N-Boc-3-chloro-5-(piperidin-4-yloxy)pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in DCM.

  • Add TFA (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-5-(piperidin-4-yloxy)pyridine. The product may be obtained as a free base or converted to a salt (e.g., HCl salt) for improved stability and handling.

Functionalization of 3-Chloro-5-(piperidin-4-yloxy)pyridine

The synthesized scaffold offers two primary points for diversification: the chlorine atom on the pyridine ring and the secondary amine of the piperidine.

A. Functionalization at the Pyridine C-3 Position

The electron-deficient nature of the pyridine ring, further activated by the chloro-substituent, makes the C-3 position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Substitution Start 3-Chloro-5-(piperidin-4-yloxy)pyridine Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Start->Buchwald SNAr SNAr (Nu-H, Base) Start->SNAr Product_Aryl 3-Aryl/Heteroaryl Derivative Suzuki->Product_Aryl Product_Amino 3-Amino Derivative Buchwald->Product_Amino Product_Nu 3-Nucleophile Substituted Derivative SNAr->Product_Nu

Caption: Key functionalization reactions at the C-3 position of the pyridine ring.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[8]

Table 1: Proposed Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene (anhydrous)
Temperature 100 °C110 °C
Reaction Time 12-24 h12-24 h
Expected Yield Moderate to HighModerate to High

Procedure (General):

  • In an oven-dried reaction vial, combine 3-chloro-5-(piperidin-4-yloxy)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), the specified palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Seal the vial and heat the reaction mixture with vigorous stirring for the specified time.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl piperidine derivatives.[9]

Table 2: Proposed Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand BINAP (3 mol%)Xantphos (4 mol%)
Base NaOtBu (1.5 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Toluene (anhydrous)1,4-Dioxane (anhydrous)
Temperature 100 °C110 °C
Reaction Time 8-16 h12-24 h
Expected Yield Good to HighGood to High

Procedure (General):

  • In a glovebox or under an inert atmosphere, combine 3-chloro-5-(piperidin-4-yloxy)pyridine (1.0 eq.), the desired amine (1.2 eq.), the specified palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

B. Functionalization at the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a readily accessible site for N-functionalization reactions.

G cluster_0 N-Functionalization Reactions Start 3-Chloro-5-(piperidin-4-yloxy)pyridine Alkylation N-Alkylation (R-X, Base) Start->Alkylation Acylation N-Acylation (RCOCl or (RCO)₂O, Base) Start->Acylation Arylation N-Arylation (Ar-X, Pd catalyst, Base) Start->Arylation Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Aryl N-Aryl Derivative Arylation->Product_Aryl

Caption: Key functionalization reactions at the piperidine nitrogen.

Procedure:

  • To a solution of 3-chloro-5-(piperidin-4-yloxy)pyridine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq.).

  • Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) to the stirred solution at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • Upon completion, filter off the base and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Procedure:

  • Dissolve 3-chloro-5-(piperidin-4-yloxy)pyridine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq.).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the products. Expected shifts for the pyridine and piperidine protons and carbons should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and functionalization of piperidine derivatives using the versatile building block, 3-chloro-5-(piperidin-4-yloxy)pyridine. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical libraries. These derivatives, featuring the privileged piperidine scaffold, are of significant interest for the development of novel therapeutic agents across various disease areas. The provided protocols are intended to serve as a robust starting point for researchers in their drug discovery endeavors.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.
  • BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.
  • Di Mola, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN108164379A.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • O'Brien, P., & Coldham, I. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(21), 7234–7235.
  • Nolan, S. P., & Organ, M. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 5985–5993.
  • Wikipedia. (2023, December 26). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. [Link]

  • Wikipedia. (2023, November 28). Nucleophilic aromatic substitution. In Wikipedia. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from a relevant Purdue University research repository.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Li, J., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(12), 14643–14652.
  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
  • Durham University. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]

  • Chemspace. (n.d.). 3-chloro-5-[4-(4-chlorophenoxy)piperidine-1-carbonyl]pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NextSDS. (n.d.). 3-chloro-2-(piperidin-4-yl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-((1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl)oxy)benzonitrile. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: CAS 1909308-74-2 Synthesis &amp; Impurity Troubleshooting

Welcome to the Technical Support Center for CAS 1909308-74-2 (3-chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride). This guide is designed for drug development professionals and synthetic chemists who are scaling up o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1909308-74-2 (3-chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride). This guide is designed for drug development professionals and synthetic chemists who are scaling up or optimizing the synthesis of this critical heterocyclic building block.

Below, we provide a deep dive into the reaction mechanics, a troubleshooting FAQ for common impurity profiles, and a self-validating experimental protocol designed to ensure high-purity batch yields.

Mechanistic Overview & Reaction Pathway

The synthesis of CAS 1909308-74-2 is achieved through a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The coupling of 3,5-dichloropyridine with 1-Boc-4-hydroxypiperidine.

  • Acidic Deprotection: The cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the final dihydrochloride salt.

Understanding the kinetic and thermodynamic drivers of these steps is critical for impurity control. The SNAr reaction on electron-deficient heterocycles is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile. While 3,5-dichloropyridine is sufficiently activated for the first substitution, the resulting mono-ether intermediate is deactivated by the electron-donating (+M) effect of the newly introduced oxygen atom. This electronic shift is what normally prevents over-reaction, but forcing conditions can override it, leading to bis-substitution [1].

G SM1 3,5-Dichloropyridine (Electrophile) Base NaH / DMF (0°C to RT) SM1->Base SM2 1-Boc-4-hydroxypiperidine (Nucleophile) SM2->Base Int Boc-Protected Intermediate (Mono-substituted) Base->Int SNAr Reaction Imp1 Bis-substituted Impurity (Over-reaction) Base->Imp1 Excess SM2 / High Temp Imp3 5-Chloropyridin-3-ol (Hydrolysis) Base->Imp3 Wet Solvent (H2O) Deprot 4M HCl / 1,4-Dioxane (RT) Int->Deprot Prod CAS 1909308-74-2 (Target Dihydrochloride) Deprot->Prod Complete Cleavage Imp2 Incomplete Deprotection (Residual Boc) Deprot->Imp2 Insufficient HCl / Time

Reaction workflow and impurity generation pathways for CAS 1909308-74-2 synthesis.

Troubleshooting FAQs: Resolving Batch Impurities

Q: Why is my batch failing purity specs due to the bis-substituted impurity (3,5-bis(piperidin-4-yloxy)pyridine)? A: This is a classic kinetic issue in SNAr chemistry. While the first substitution lowers the electrophilicity of the pyridine ring, a high concentration of the alkoxide nucleophile or elevated temperatures will overcome this activation barrier, leading to a second substitution [1]. Causative Fix: Maintain strict stoichiometric control (maximum 1.05 equivalents of 1-Boc-4-hydroxypiperidine). Ensure the reaction temperature does not exceed 25°C. If the reaction stalls, do not apply heat; instead, verify the quality and activity of your sodium hydride (NaH) base.

Q: I am detecting residual Boc-protected intermediate in the final dihydrochloride salt. How do I force complete deprotection without degrading the product? A: Incomplete Boc deprotection usually occurs because the mono-hydrochloride salt of the intermediate precipitates out of the dioxane solution prematurely. This phase separation traps unreacted Boc-protected molecules within the crystal lattice, physically shielding them from the acid [2]. Causative Fix: Use a minimum of 5 to 10 equivalents of. If precipitation occurs rapidly, add a small volume of anhydrous methanol (5-10% v/v) as a co-solvent to maintain partial solubility until the cleavage is complete. You can then drive the precipitation of the final dihydrochloride salt with anhydrous diethyl ether.

Q: What causes the formation of 5-chloropyridin-3-ol, and how can it be minimized? A: This impurity is the result of competitive hydrolysis. If water is present in the DMF solvent, or if the NaH has degraded to NaOH upon exposure to atmospheric moisture, hydroxide ions will act as competing nucleophiles in the SNAr step, displacing the chloride to form the pyridinol [3]. Causative Fix: Use strictly anhydrous DMF (Karl Fischer titration < 50 ppm H2O) and fresh, unexposed NaH. Perform the reaction under a continuous positive pressure of dry nitrogen or argon.

Quantitative Impurity Profile

To ensure batch-to-batch consistency, monitor the following critical impurities. The table below summarizes the quantitative limits expected for pharmaceutical-grade intermediate release.

ImpurityOrigin / MechanismDetection MethodAcceptable Limit (Area %)
3,5-bis(piperidin-4-yloxy)pyridine SNAr Over-reactionHPLC-UV (220 nm)< 0.5%
Boc-protected Intermediate Incomplete DeprotectionLC-MS / HPLC< 0.1%
5-Chloropyridin-3-ol Hydrolysis (Wet Solvents/Base)HPLC-UV (220 nm)< 0.5%
3,5-Dichloropyridine Unreacted Starting MaterialGC-MS / HPLC< 0.1%
1,4-Dioxane Residual SolventGC-FID (Headspace)< 380 ppm (ICH Q3C)

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It includes mandatory in-process controls (IPCs) that prevent the continuation of the synthesis if upstream parameters are out of specification, thereby eliminating cascading impurity failures.

Step 1: SNAr Coupling
  • Preparation: Purge a dry, 3-neck round-bottom flask with N2. Add NaH (60% dispersion in mineral oil, 1.10 eq) and anhydrous DMF (10 volumes). Cool the suspension to 0°C using an ice bath.

  • Alkoxide Formation: Dissolve 1-Boc-4-hydroxypiperidine (1.05 eq) in anhydrous DMF (2 volumes) and add dropwise to the NaH suspension over 30 minutes.

    • Validation Check: Observe H2 gas evolution. Stir for an additional 30 minutes at 0°C until gas evolution ceases, confirming complete alkoxide formation.

  • Coupling: Add 3,5-dichloropyridine (1.00 eq) portion-wise. Allow the reaction to slowly warm to room temperature (20-25°C). Stir for 4-6 hours.

  • IPC Check: Sample the reaction mixture and analyze via HPLC.

    • Gate: Proceed to workup only if unreacted 3,5-dichloropyridine is < 1.0% and the bis-substituted impurity is < 0.5%. If SM is > 1.0%, stir for an additional 2 hours (do not heat).

  • Workup: Quench the reaction carefully with ice water (20 volumes) to precipitate the intermediate. Filter the solid, wash with copious amounts of water to remove DMF and inorganic salts, and dry under vacuum at 45°C until constant weight.

Step 2: Boc Deprotection & Salt Formation
  • Dissolution: Suspend the dry Boc-protected intermediate in anhydrous 1,4-dioxane (5 volumes).

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (8.0 eq). Stir vigorously at room temperature. A white precipitate (the mono-HCl salt) may form within 15 minutes.

  • Solubility Adjustment: If the slurry becomes too thick to stir, add anhydrous methanol (0.5 to 1 volume) until the mixture is a stirrable suspension. Stir for 3 hours.

  • IPC Check: Sample the slurry, neutralize with Et3N, and analyze via LC-MS.

    • Gate: Proceed to isolation only if the Boc-protected intermediate is completely absent (< 0.1%).

  • Isolation: Add anhydrous diethyl ether (10 volumes) to fully precipitate the dihydrochloride salt. Filter under a blanket of N2 (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether and dry in a vacuum oven at 50°C for 12 hours.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing), 2022. URL:[Link] [1]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M) International Journal of Peptide and Protein Research, 2001. URL:[Link] [2]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines Environmental Science & Technology (ACS Publications), 2002. URL:[Link] [3]

Optimization

Technical Support Center: Purification Troubleshooting for 3-Chloro-5-(piperidin-4-yloxy)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of basic nitrogen-containing heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of basic nitrogen-containing heterocycles. The molecule 3-chloro-5-(piperidin-4-yloxy)pyridine presents a classic chromatographic dilemma: it possesses two distinct basic centers—a weakly basic pyridine nitrogen (pKa ~5.0) and a strongly basic secondary amine on the piperidine ring (pKa ~10.5).

This dual-basicity dictates its physicochemical behavior and is the root cause of most purification failures. The following guide is designed to help researchers and drug development professionals troubleshoot, optimize, and validate their purification workflows using causality-driven methodologies.

Part 1: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and low mass recovery on standard normal-phase silica gel? A: This is a direct consequence of the secondary amine on the piperidine ring. Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5). During chromatography, these silanols deprotonate the piperidine, creating a strong ionic interaction (an ion-exchange mechanism) rather than a simple adsorption/desorption process. This leads to irreversible binding or severe tailing. Solution: Mask the silanols by adding 1–5% of a volatile base (e.g., Triethylamine or Ammonium Hydroxide) to your mobile phase (DCM/MeOH). Alternatively, switch to an amine-functionalized silica (KP-NH) stationary phase, which eliminates silanol interactions entirely.

Q2: I lose my product during aqueous workup. How do I prevent this? A: At neutral pH, the piperidine nitrogen is protonated, rendering the molecule highly water-soluble. If you attempt to extract it with organic solvents at pH 7, it will remain in the aqueous layer. Solution: Employ a rigorous acid-base extraction protocol[1]. First, acidify to pH < 2 to wash away neutral/acidic impurities into the organic layer. Then, basify the aqueous layer to pH > 12 to fully deprotonate the piperidine. Only then can you efficiently back-extract the free-base product into Dichloromethane (DCM) or Ethyl Acetate.

Q3: My compound elutes in the void volume during Reversed-Phase LC (RP-LC). How can I increase retention? A: Standard RP-LC methods typically use 0.1% Formic Acid or TFA (pH ~2). Under these conditions, both the pyridine and piperidine nitrogens are protonated. The resulting dication is extremely polar and will not partition into the hydrophobic C18 stationary phase[2]. Solution: Switch to a High-pH RP-HPLC method. Using a mobile phase modified with 10 mM Ammonium Bicarbonate adjusted to pH 10–10.5 will neutralize the piperidine ring, drastically increasing its lipophilicity and retention on a base-stable C18 column.

Q4: What is Mixed-Mode Liquid Chromatography (MMLC) and when should I use it? A: MMLC utilizes a stationary phase that combines reversed-phase (hydrophobic) and ion-exchange properties. For highly polar N-heterocycles that fail on standard C18, MMLC provides an alternative retention mechanism via electrostatic interactions with the protonated amines[3]. It is highly recommended for separating the target compound from closely related structural isomers or highly polar impurities.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the expected performance metrics for various purification strategies applied to 3-chloro-5-(piperidin-4-yloxy)pyridine.

Purification MethodStationary PhaseMobile Phase / ModifierTypical Recovery (%)Tailing Factor (As)Best Application
Standard Normal Phase Bare SilicaDCM/MeOH< 40%> 3.0Not recommended
Modified Normal Phase Bare SilicaDCM/MeOH + 1% Et₃N85–90%1.5 – 1.8Crude bulk purification
High-pH RP-HPLC C18 (Base-stable)H₂O/MeCN + 10 mM NH₄HCO₃ (pH 10)> 95%1.1 – 1.2Final polishing, high purity
Mixed-Mode LC RP / Cation-ExchangeH₂O/MeCN + Ammonium Formate> 90%1.0 – 1.1Highly polar impurities

Part 3: Verified Experimental Protocols

Every protocol must function as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Acid-Base Extraction & Free-Basing

Purpose: To isolate the free-base form of the compound from a crude reaction mixture while removing neutral and acidic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in an equal volume of Dichloromethane (DCM) and Distilled Water.

  • Acidification (Causality: Protonation): Slowly add 1M HCl (aq) while stirring until the aqueous layer reaches pH < 2. At this pH, both nitrogens are protonated, forcing the product entirely into the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer (which now contains neutral and acidic impurities). Wash the aqueous layer with one more volume of DCM to ensure complete removal of lipophilic impurities.

  • Basification (Causality: Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH (aq) dropwise until the pH is > 12. The high pH strips the protons from the piperidine (pKa ~10.5), rendering the molecule lipophilic.

  • Extraction: Extract the basified aqueous layer with 3 volumes of DCM.

    • Validation Check: Spot the remaining aqueous layer on a TLC plate and expose it to iodine or ninhydrin stain. If a spot appears, the extraction is incomplete; perform an additional DCM wash.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free-base product.

Protocol B: Preparative High-pH RP-HPLC

Purpose: Final polishing to achieve >99% purity for biological assays or drug development.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the free-based product (from Protocol A) in a 1:1 mixture of Buffer A and Buffer B. Do not dissolve in pure organic solvent, as this causes peak distortion upon injection.

  • Column Selection: Use a base-stable C18 column (e.g., Waters XBridge or equivalent) designed to withstand pH > 10.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes. The neutral piperidine ring will interact strongly with the C18 chains, ensuring a sharp, well-retained peak.

    • Validation Check: Run an analytical-scale injection first. The target peak should exhibit a tailing factor (As) between 1.0 and 1.2. If As > 1.5, verify the pH of Buffer A; the piperidine is likely still partially ionized.

Part 4: Workflows & Decision Matrices

AcidBase Start Crude Reaction Mixture (Organic & Aqueous) Acidify Add 1M HCl (aq) Adjust to pH < 2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Layer (Neutral/Acidic Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer (Protonated Product) Sep1->Aq1 Retain Basify Add 6M NaOH (aq) Adjust to pH > 12 Aq1->Basify Extract Extract with DCM/EtOAc Basify->Extract Sep2 Phase Separation Extract->Sep2 Aq2 Aqueous Layer (Salts/Polar Impurities) Sep2->Aq2 Discard Org2 Organic Layer (Free-base Product) Sep2->Org2 Retain Dry Dry (Na2SO4) & Evaporate Pure Product Org2->Dry

Workflow for the acid-base extraction of basic nitrogen heterocycles.

ChromTree Crude 3-Chloro-5-(piperidin-4-yloxy)pyridine Purification Strategy NP Normal Phase (Silica) Crude->NP RP Reversed Phase (C18) Crude->RP MM Mixed-Mode LC Crude->MM NP_Fail Standard Silica (Severe Tailing) NP->NP_Fail Avoid NP_Fix Amine-Functionalized Silica or +1% Et3N/NH4OH NP->NP_Fix Recommended RP_Fail Low pH (0.1% FA/TFA) (Poor Retention) RP->RP_Fail Avoid RP_Fix High pH (10mM NH4HCO3, pH 10) (Good Retention) RP->RP_Fix Recommended

Decision matrix for selecting the optimal chromatographic purification method.

References

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry (via PubMed Central) URL: [Link]

  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation and Column Comparison Guide for Purity Analysis of CAS 1909308-74-2

Introduction CAS 1909308-74-2, chemically identified as 3-chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride, is a critical heterocyclic building block utilized in advanced drug discovery. Structurally, it features a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS 1909308-74-2, chemically identified as 3-chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride, is a critical heterocyclic building block utilized in advanced drug discovery. Structurally, it features a highly basic piperidine ring and a pyridine moiety. This dual-nitrogen architecture presents significant challenges for purity analysis via High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of modern column technologies and details a fully validated, ICH-compliant methodology for the accurate quantitation of this compound.

Part 1: The Analytical Challenge & Mechanistic Causality

When analyzing basic compounds like CAS 1909308-74-2, chromatographers frequently encounter severe peak tailing, retention time drift, and poor recovery.

The Mechanistic Cause: The piperidine nitrogen is highly basic (pKa ~10.4). Under standard acidic or neutral mobile phase conditions, this nitrogen is fully protonated. Traditional Type-A or older Type-B silica columns contain residual surface silanol groups (-SiOH) that become deprotonated (-SiO⁻) at pH values above 4.0. The electrostatic attraction between the positively charged analyte and the negatively charged silanolates creates secondary ion-exchange interactions. These secondary interactions disrupt the primary reversed-phase partitioning mechanism, leading to asymmetrical peak tailing that compromises resolution, sensitivity, and quantitation[1]. These drawbacks are primarily ascribed to the secondary ionic interactions between the charged bases and residual silanolates of the stationary phases[2].

To overcome this, two primary strategies exist:

  • Ion Suppression (Low pH): Operating at pH < 3.0 to fully protonate the silanol groups, neutralizing their charge. However, this does not eliminate dipole-dipole interactions and can degrade traditional silica over time.

  • Analyte Neutralization (High pH): Operating at pH > 10.0 to deprotonate the basic nitrogen on the piperidine ring, rendering the molecule neutral. This requires specialized hybrid silica columns that will not dissolve under highly alkaline conditions.

Part 2: Experimental Design & Methodologies

To establish a self-validating system, we evaluated three distinct column technologies. The following optimized high-pH protocol was developed specifically for the hybrid silica column, which demonstrated superior performance.

Step-by-Step Protocol: High-pH Purity Analysis

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.1 using dilute Ammonium Hydroxide. (Filter through a 0.22 µm PTFE membrane).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Sample Preparation: Accurately weigh 10.0 mg of CAS 1909308-74-2 into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Detection: UV at 230 nm (optimal absorbance for the substituted pyridine ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% to 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Part 3: Column Performance Comparison

We compared the product's performance across three alternative column chemistries. To objectively assess performance, a closely eluting simulated impurity (des-chloro degradant) was spiked into the sample at a 1.0% level.

Column TechnologyExample ColumnMobile Phase pHRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs)
Traditional Fully Porous C18 Standard Type-B Silica (5 µm, 150 x 4.6 mm)2.5 (TFA)8.452.15 (Fail)4,2001.4
Core-Shell C18 Superficially Porous (2.7 µm, 100 x 4.6 mm)2.5 (TFA)6.101.65 (Pass)12,5002.1
Hybrid Silica BEH C18 Waters XBridge C18 (2.5 µm, 50 x 4.6 mm)10.0 (NH4HCO3)5.351.08 (Excellent)18,8003.8

Data Interpretation: The traditional C18 column failed to produce an acceptable peak shape due to persistent silanol interactions, even at low pH. The Core-Shell column improved efficiency but still exhibited moderate tailing. The Hybrid Silica BEH C18 column, operating at pH 10.0, completely neutralized the basic piperidine moiety. Ethylene Bridged Hybrid (BEH) particles are specifically engineered to withstand extreme alkaline conditions (up to pH 12) without silica dissolution[3]. This resulted in near-perfect peak symmetry (Tf = 1.08) and baseline resolution (Rs = 3.8) from the critical impurity.

Part 4: Method Validation to ICH Q2(R2) Standards

Following the selection of the Hybrid Silica BEH C18 column, the method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based control strategies[4].

  • Specificity: Blank injections showed no interference at the retention time of CAS 1909308-74-2. Forced degradation studies (acid, base, peroxide, thermal, and photolytic) confirmed that all degradant peaks were fully resolved from the main active pharmaceutical ingredient (API) peak.

  • Range & Linearity: The reportable range was validated from 0.05 mg/mL (Reporting Level) to 1.2 mg/mL (120% of the nominal concentration). The correlation coefficient ( R2 ) was > 0.999.

  • Accuracy: Recovery experiments were performed by spiking known amounts of the API at 50%, 100%, and 150% levels. Mean recovery was 99.8% with a %RSD of 0.6%.

  • Precision (Repeatability): Six replicate injections of the 1.0 mg/mL standard yielded a retention time %RSD of 0.15% and a peak area %RSD of 0.42%, well within the acceptance criterion of 2.0%.

  • Robustness: Deliberate variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2 units) demonstrated no significant impact on the critical performance attributes (Resolution > 2.0, Tailing Factor < 1.5).

Part 5: Workflow Visualization

G Start Target: CAS 1909308-74-2 (Basic Dual-Nitrogen Compound) Phase1 Column & Mobile Phase Selection Start->Phase1 Option1 Traditional C18 Silica Low pH (2.5) Phase1->Option1 Strategy A Option2 Hybrid BEH C18 High pH (10.0) Phase1->Option2 Strategy B Phase2 Chromatographic Evaluation Option1->Phase2 Option2->Phase2 Eval1 Severe Peak Tailing (Silanol Interactions) Phase2->Eval1 Option 1 Result Eval2 Optimal Peak Symmetry (Analyte Neutralized) Phase2->Eval2 Option 2 Result Phase3 ICH Q2(R2) Validation Eval2->Phase3 Selected ValSteps Specificity & Range Accuracy & Precision Robustness Phase3->ValSteps Final Validated Purity Method Ready for Release Testing ValSteps->Final

Caption: HPLC Method Development and ICH Q2(R2) Validation Workflow for Basic Compounds.

References

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: XBridge and XBridge Premier Oligonucleotide BEH C18 Columns Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.